molecular formula C28H28N2O3.ClH B056199 Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride CAS No. 115622-31-6

Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride

Cat. No. B056199
M. Wt: 477 g/mol
InChI Key: FROPPKHARQXBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride, also known as AG-1478, is a tyrosine kinase inhibitor that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism Of Action

Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, leading to inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

In addition to its inhibitory effects on EGFR, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been shown to affect other cellular processes, including cell cycle progression, apoptosis, and DNA repair. It has also been shown to modulate the activity of other tyrosine kinases, such as c-Src and HER2, which may contribute to its antitumor effects.

Advantages And Limitations For Lab Experiments

Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in cellular processes and diseases. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research directions for Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride include the development of more potent and selective EGFR inhibitors with improved pharmacological properties, as well as the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and inflammatory disorders.
In conclusion, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a valuable tool for investigating the role of EGFR in cellular processes and diseases. Its selective inhibition of EGFR tyrosine kinase activity has been shown to have antitumor effects and to modulate other cellular processes. Future research directions include the development of more potent and selective EGFR inhibitors and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzaldehyde with 2-bromoethylamine hydrobromide, followed by cyclization with 2-aminobenzophenone and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride monohydrochloride.

Scientific Research Applications

Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been used extensively in scientific research as a tool to investigate the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential therapeutic applications in cancer treatment. Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has also been used to study the effects of EGFR inhibition on cell signaling, gene expression, and cell migration.

properties

CAS RN

115622-31-6

Product Name

Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride

Molecular Formula

C28H28N2O3.ClH

Molecular Weight

477 g/mol

IUPAC Name

5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;hydrochloride

InChI

InChI=1S/C28H28N2O3.ClH/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28;/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3;1H

InChI Key

FROPPKHARQXBNP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl

synonyms

5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline
SDZ 64-412
SDZ-64-412

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.